Pkr-IN-C51
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Overview
Description
It has an IC50 value of 9 micromolar and is known to inhibit intracellular PKR activation in a dose-dependent manner in primary mouse macrophages . PKR is a serine/threonine kinase that plays a crucial role in various cellular processes, including antiviral defense, apoptosis, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pkr-IN-C51 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Pkr-IN-C51 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce certain functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .
Scientific Research Applications
Pkr-IN-C51 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Pkr-IN-C51 exerts its effects by competitively inhibiting the ATP-binding site of PKR. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF-2α), which is a key step in the activation of PKR. By blocking this pathway, this compound effectively reduces the downstream signaling events mediated by PKR, including the activation of transcription factors such as NF-κB and p53 . This inhibition can lead to reduced apoptosis, inflammation, and antiviral responses in cells .
Comparison with Similar Compounds
Pkr-IN-C51 is unique in its high specificity and potency as a PKR inhibitor. Similar compounds include:
C16: Another PKR inhibitor with a different chemical structure but similar inhibitory effects on PKR.
6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide: A novel PKR inhibitor with anti-apoptotic properties.
This compound stands out due to its well-characterized mechanism of action and its use in various research applications, making it a valuable tool in the study of PKR-related pathways and diseases .
Properties
Molecular Formula |
C23H21N5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
InChI Key |
IDAWNFCAFDXMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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